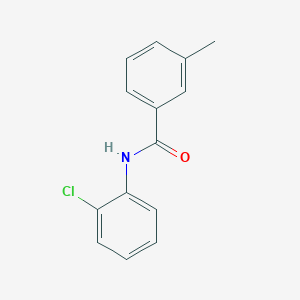

N-(2-chlorophenyl)-3-methylbenzamide

Overview

Description

N-(2-chlorophenyl)-3-methylbenzamide (NCPMB) is a synthetic compound of the benzamide family, with a wide variety of applications in the scientific research field. NCPMB is a colorless solid with a molecular weight of 283.8, and a melting point of 145-147℃. NCPMB is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO), and has a range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties.

Scientific Research Applications

N-(2-chlorophenyl)-3-methylbenzamide is widely used in scientific research due to its anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. It has been used in studies of cell cytotoxicity, apoptosis, and gene expression, as well as in the development of new drugs and treatments for various diseases. N-(2-chlorophenyl)-3-methylbenzamide has also been used in studies of the effects of environmental pollutants on human health, and in the development of new materials for use in medical devices.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Related compounds, such as indole derivatives, interact with their targets resulting in a variety of biological activities . These interactions often involve hydrogen bonds and Van der Waals forces .

Biochemical Pathways

Related compounds, such as indole derivatives, have been shown to affect a wide range of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Similar compounds, such as ketamine, undergo oxidative metabolism, mainly by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . The bioavailability of such compounds can vary depending on the route of administration .

Result of Action

Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Action Environment

For instance, its aqueous solubility and volatility can affect its efficacy .

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chlorophenyl)-3-methylbenzamide in laboratory experiments include its wide range of biological activities, its high solubility in methanol, ethanol, and DMSO, and its low toxicity. However, N-(2-chlorophenyl)-3-methylbenzamide is not water-soluble, and it is not very stable in solution, so it must be stored and handled carefully.

Future Directions

The potential future applications of N-(2-chlorophenyl)-3-methylbenzamide include further studies of its anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties, as well as its potential use in the development of new drugs and treatments for various diseases. N-(2-chlorophenyl)-3-methylbenzamide could also be used in further studies of the effects of environmental pollutants on human health, and in the development of new materials for use in medical devices. In addition, N-(2-chlorophenyl)-3-methylbenzamide could be used in further studies of the mechanisms of action of other compounds, and in the development of new compounds with similar biological activities.

Synthesis Methods

N-(2-chlorophenyl)-3-methylbenzamide can be synthesized in several different ways, but the most common method is by reacting 2-chlorobenzaldehyde with 3-methylbenzene-1,2-diamine. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and yields a product with a purity of 95-97%.

properties

IUPAC Name |

N-(2-chlorophenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDSKCWIKBTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350211 | |

| Record name | N-(2-chlorophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-3-methylbenzamide | |

CAS RN |

77791-08-3 | |

| Record name | N-(2-Chlorophenyl)-3-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77791-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-chlorophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the nature of the intermolecular interactions observed in the crystal structure of N-(2-chlorophenyl)-3-methylbenzamide?

A1: In the crystal structure of N-(2-chlorophenyl)-3-methylbenzamide, the molecules are linked together by intermolecular N—H⋯O hydrogen bonds, forming chains along the b axis []. These chains are further interconnected through short Cl⋯Cl contacts with a distance of 3.279 (1) Å [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

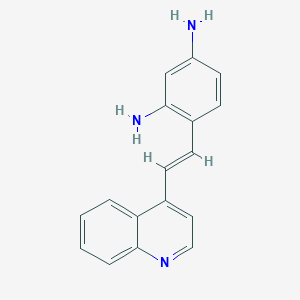

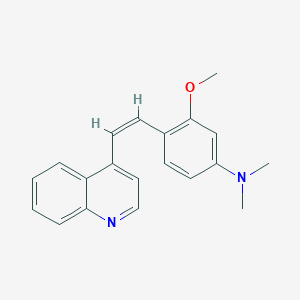

![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)

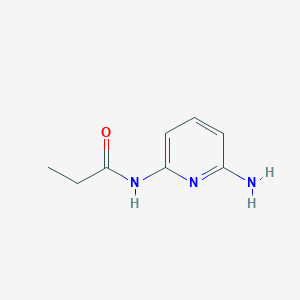

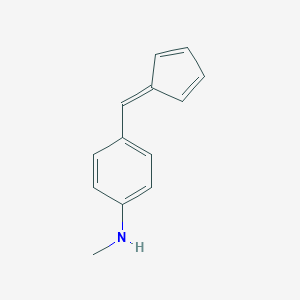

![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)

![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)